AZ 628

Übersicht

Beschreibung

AZ 628 ist ein potenter Inhibitor der Raf-Kinase-Familie, der speziell auf B-Raf, B-RafV600E und c-Raf-1 abzielt. Es ist bekannt für seine Fähigkeit, diese Kinasen mit hoher Spezifität und Potenz zu hemmen, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht. Die Verbindung ist besonders wirksam gegen Melanom- und Darmkrebszelllinien, die die B-RafV600E-Mutation tragen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

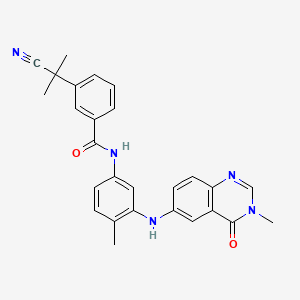

AZ 628 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer Benzamid-Kernstruktur beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung von 3-(2-Cyanpropan-2-yl)-N-[4-Methyl-3-[(3-Methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamid. Dies umfasst mehrere wichtige Schritte, darunter Nitrierung, Reduktion und Amidierungsreaktionen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle. Die Verbindung wird typischerweise in fester Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZ 628 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Quinazolinringstruktur zu modifizieren.

Substitution: Die aromatischen Ringe in this compound können Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Wirkungs-Beziehung zu untersuchen und die Wirksamkeit der Verbindung zu verbessern .

Wissenschaftliche Forschungsanwendungen

Scientific Applications of AZ-628

AZ-628 is a RAF kinase inhibitor that has demonstrated promising preclinical results . Research indicates its potential in overcoming multidrug resistance in cancer and in treating osteoarthritis .

Cancer Research

-

Multidrug Resistance (MDR) Reversal AZ-628 can reverse ATP-binding cassette subfamily G member 2 (ABCG2)-mediated MDR in cancer cells . It sensitizes ABCG2-mediated MDR to anticancer drugs by attenuating ABCG2-mediated efflux and increasing intracellular accumulation of ABCG2 substrate drugs .

- In vitro studies showed that AZ-628 at non-toxic concentrations (3 μM) completely reversed ABCG2-mediated MDR without affecting ABCB1-, ABCC1-, or ABCC10 mediated MDR .

- AZ-628 stimulates ABCG2-associated ATPase activity in a concentration-dependent manner .

- AZ-628 binds to the same site as ABCG2 substrate drugs .

- AZ-628 significantly reversed resistance to mitoxantrone, SN-38, and topotecan in H460/MX20 and S1-M1-80 cells .

- AZ-628 did not alter the cytotoxicity of cisplatin, a non-substrate of ABCG2 .

- RAF Kinase Inhibition AZ-628 is a potent and selective RAF kinase inhibitor . It has shown efficacy in cell lines harboring the V600E BRAF mutations compared with sorafenib, an FDA-approved RAF kinase inhibitor .

- Anti-Proliferative Activity AZ-628 demonstrates selective antiproliferative activity in cancer cell lines with aberrations in key genes . It inhibits anchorage-dependent and -independent growth, causes cell cycle arrest, and induces apoptosis in colon and melanoma cell lines harboring the BRAF V600E mutation .

Osteoarthritis Treatment

- Inhibition of TNF-α AZ-628 delays osteoarthritis progression by inhibiting tumor necrosis factor-alpha (TNF-α) .

- Regulation of Osteoclast Formation AZ-628 reduces osteoclast activity, proliferation, and differentiation by inhibiting autophagy, MAPK, and NF-κB pathways .

- Chondrocyte Protection In vivo studies demonstrated that AZ-628 inhibits chondrocyte breakdown and lowers osteoclast formation and bone resorption, thereby slowing down subchondral bone changes induced by dynamic bone remodeling and reversing the progression of osteoarthritis in mice .

Other Potential Applications

- Antiangiogenesis AZ-628 may be antiangiogenic based on inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) .

- Melanoma Treatment AZ-628-resistant melanoma cells exhibit slow-cycling characteristics .

Data Tables

| Primary Target | Pharmacology | Potency |

|---|---|---|

| CHEMBL1906 | IC50 | 29.0 nM |

| CHEMBL5145 | IC50 | 105.0 nM |

| CHEMBL1795199 | IC50 | 0.9 µM |

| Details | Result |

|---|---|

| AP1 reporter activity in 293T cells | Potently inhibited PMA-stimulated AP1 reporter activity with an IC50 value <4nM |

| Phospho-ERK (pERK) levels in cancer cell lines | Decreased pERK levels in Colo205 and A375 cancer cell lines with endogenous V600E BRAF mutations, with EC50 values in the 14-16nM range, and induced a predominant G1 arrest phenotype in both cell types |

Case Studies

- Reversal of MDR in Cancer Cells AZ-628 reversed the resistance to mitoxantrone, SN-38, and topotecan in H460/MX20 and S1-M1-80 cells, demonstrating its potential in overcoming MDR in cancer therapy .

- Osteoarthritis Treatment in Mice In vivo studies in mice showed that AZ-628 could inhibit chondrocyte breakdown and lower osteoclast formation and bone resorption, reversing the progression of osteoarthritis .

Wirkmechanismus

AZ 628 exerts its effects by binding to the ATP-binding site of Raf kinases, thereby preventing their activation. This inhibition disrupts the RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival. The compound’s selectivity for Raf kinases over other kinases ensures targeted inhibition, reducing off-target effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sorafenib: Ein weiterer Raf-Kinase-Inhibitor mit breiterem Kinase-Hemmungsprofil.

Vemurafenib: Zielt speziell auf B-RafV600E ab, hat aber unterschiedliche pharmakokinetische Eigenschaften.

Dabrafenib: Ähnlich wie Vemurafenib, aber mit unterschiedlichen Wirksamkeits- und Sicherheitsprofilen

Einzigartigkeit

AZ 628 ist aufgrund seiner hohen Spezifität und Potenz gegen B-Raf, B-RafV600E und c-Raf-1 einzigartig. Seine Fähigkeit, diese Kinasen mit minimalen Off-Target-Effekten zu hemmen, macht es zu einem wertvollen Werkzeug in der Krebsforschung. Darüber hinaus unterstreicht seine Wirksamkeit bei der Induktion von Apoptose und Zellzyklusarrest in Krebszelllinien sein Potenzial als Therapeutikum .

Biologische Aktivität

AZ 628 is a potent ATP-competitive inhibitor of Raf kinases, specifically targeting c-Raf1 and B-RafV600E, which are critical in various cancer signaling pathways. This compound has garnered attention due to its selective inhibition profile and its potential therapeutic applications in oncology.

- Chemical Name: 3-(1-Cyano-1-methylethyl)-N-[3-[(3,4-dihydro-3-methyl-4-oxo-6-quinazolinyl)amino]-4-methylphenyl]benzamide

- Purity: ≥98%

- IC50 Values:

- c-Raf1: 29 nM

- B-RafV600E: 34 nM

- Wild-type B-Raf: 105 nM

This compound inhibits the activation of Raf kinases by occupying the ATP-binding site, thereby preventing downstream signaling through the MAPK pathway. This inhibition leads to significant biological effects, including:

- Cell Cycle Arrest: this compound induces G1 phase arrest in cancer cell lines with B-RafV600E mutations.

- Apoptosis Induction: The compound promotes programmed cell death in certain cancer cell lines, making it a candidate for therapeutic use against malignancies such as melanoma and colorectal cancer.

Selectivity and Inhibition Profile

This compound displays selectivity for Raf kinases over a panel of other kinases. Notably, it also inhibits several tyrosine protein kinases, including:

- VEGFR2

- Lyn

- Flt1

- FMS

This broad inhibition profile suggests potential antiangiogenic properties, similar to other compounds like sorafenib .

1. Cancer Cell Lines Sensitivity

Research has demonstrated that this compound effectively inhibits the growth of various human cancer cell lines, particularly those with the BRAF V600E mutation. In vitro studies have shown that it can suppress anchorage-dependent and independent growth in melanoma and colorectal cancer cells .

2. Multidrug Resistance Reversal

This compound has been studied for its ability to reverse ABCG2-mediated multidrug resistance (MDR). It was found to significantly enhance the efficacy of chemotherapeutic agents such as mitoxantrone and topotecan by stimulating ABCG2 ATPase activity without altering its protein expression levels . This selectivity for ABCG2 indicates its potential as a modulator in combination therapies.

3. Osteoarthritis Treatment Potential

In recent studies, this compound has shown promise in delaying osteoarthritis progression by inhibiting inflammatory pathways. It reduces chondrocyte necroptosis and regulates osteoclast formation, suggesting a novel application beyond oncology .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236677 | |

| Record name | AZ-628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878739-06-1 | |

| Record name | AZ-628 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878739-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZ-628 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AZ628 interact with its target, RAF kinase?

A1: AZ628 is a type II RAF kinase inhibitor, meaning it binds to the inactive DFG-out conformation of the kinase domain. It exhibits a slow off-rate, leading to prolonged target engagement.

Q2: What are the downstream effects of AZ628 binding to RAF kinase?

A2: By inhibiting RAF kinase, AZ628 disrupts the RAF/MEK/ERK signaling pathway. This inhibition leads to reduced phosphorylation of MEK and ERK, ultimately suppressing tumor cell proliferation, invasion, and survival.

Q3: Does AZ628 induce paradoxical ERK activation as observed with some other RAF inhibitors?

A3: Unlike type I RAF inhibitors like Dabrafenib, AZ628 does not induce paradoxical ERK activation in cells overexpressing CRAF.

Q4: What is the molecular formula and weight of AZ628?

A4: The molecular formula of AZ628 is C26H23N5O2, and its molecular weight is 437.5 g/mol.

Q5: Have computational methods been used to study AZ628?

A5: Yes, molecular dynamics simulations and binding free energy calculations have been employed to investigate the influence of the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase on the binding of AZ628.

Q6: Are there studies on the stability and formulation of AZ628?

A7: One study investigated incorporating AZ628 into carbonate apatite nanoparticles and modifying them with α-ketoglutaric acid to enhance cellular uptake and potentially improve delivery.

Q7: What is the pharmacodynamic profile of AZ628?

A9: AZ628 effectively inhibits ERK phosphorylation in cells expressing different BRAF mutant types. It shows potent inhibition of PMA-stimulated AP1 reporter activity, indicating its impact on downstream signaling.

Q8: What is the in vitro efficacy of AZ628?

A10: AZ628 demonstrates potent growth inhibitory effects in various cancer cell lines, including melanoma, colon cancer, and breast cancer, particularly those harboring BRAF mutations. It effectively inhibits cell proliferation and induces apoptosis, especially in combination with other agents like Trametinib.

Q9: Has AZ628 been tested in vivo?

A11: Yes, AZ628 has shown efficacy in preclinical in vivo models. In a mouse xenograft model of lung cancer, the combination of AZ628 with a STAT3 inhibitor significantly inhibited tumor growth compared to either agent alone. Additionally, AZ628, in combination with Trametinib, effectively inhibited tumor growth in a BRAF mutant lung cancer xenograft model.

Q10: What are the known resistance mechanisms to AZ628?

A12: One study identified elevated CRAF protein levels as a potential mechanism of acquired resistance to AZ628 in melanoma cells. Another study showed that the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase can confer resistance to AZ628 in colorectal cancer cells.

Q11: What are the strategies for improving AZ628 delivery?

A14: One study explored the use of α-ketoglutaric acid-modified carbonate apatite nanoparticles to enhance the cellular uptake of AZ628 in breast cancer cells. This approach aims to improve drug delivery and efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.